molecular formula C11H20ClNO2 B1476947 2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)butan-1-one CAS No. 2098014-52-7

2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)butan-1-one

Cat. No. B1476947
CAS RN: 2098014-52-7
M. Wt: 233.73 g/mol
InChI Key: ZSBAGPXEDSIXLO-UHFFFAOYSA-N
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Description

“2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)butan-1-one” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)butan-1-one” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Scientific Research Applications

Synthesis and Derivatives

  • Derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, including trihexyphenidyl, biperiden, pridinol, cycrimine, and diphenidol, have been studied for their synthesis methods and pharmacological properties. These compounds, related to 2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)butan-1-one, display diverse applications in pharmacology (Vardanyan, 2018).

Structural and Chemical Analysis

  • A study on 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol reveals insights into the structural composition and chemical behavior of similar chloro-piperidinyl compounds. This research included X-ray investigations to understand the positioning of piperidine residues in isomeric products (Gzella, Wrzeciono, & Pöppel, 1999).

Enzymatic Synthesis and Applications

  • The chemo-enzymatic synthesis of enantiopure (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, a closely related compound, was achieved using lipases in different ionic liquids, highlighting potential pathways for the synthesis of related compounds (Banoth et al., 2012).

Metabolic and Toxicological Aspects

  • Chloroprene, a closely related compound to 2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)butan-1-one, was studied for its metabolism and molecular toxicology, providing insights into the metabolic pathways and potential toxicological impacts of similar compounds (Munter et al., 2007).

Pharmacological Potential

  • Research into the synthesis and characterization of compounds like N-allyl-4-piperidyl Benzamide derivatives offers insights into the pharmacological potential of related chloro-piperidinyl compounds (Cheng De-ju, 2014).

properties

IUPAC Name

2-chloro-1-[3-(1-hydroxyethyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-3-10(12)11(15)13-6-4-5-9(7-13)8(2)14/h8-10,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBAGPXEDSIXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC(C1)C(C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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